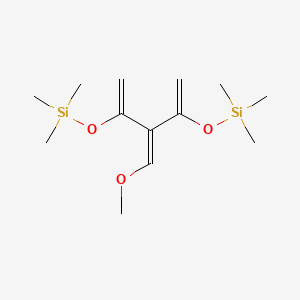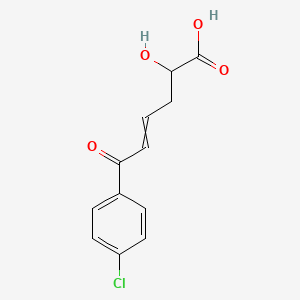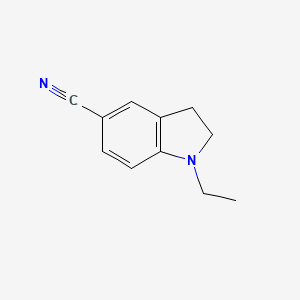
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane is an organic compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of silicon, oxygen, and carbon atoms, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of silicon-based precursors with methoxymethylidene groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
化学反応の分析
Types of Reactions
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of certain bonds within the molecule.
Substitution: The methoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield silicon-oxygen compounds, while reduction reactions can produce simpler silicon-based molecules.
科学的研究の応用
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex silicon-based compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane include:
- 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(Methoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of silicon and oxygen atoms, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
特性
CAS番号 |
90330-49-7 |
|---|---|
分子式 |
C13H26O3Si2 |
分子量 |
286.51 g/mol |
IUPAC名 |
[3-(methoxymethylidene)-4-trimethylsilyloxypenta-1,4-dien-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H26O3Si2/c1-11(15-17(4,5)6)13(10-14-3)12(2)16-18(7,8)9/h10H,1-2H2,3-9H3 |
InChIキー |
HRBKAKLHEDSRIG-UHFFFAOYSA-N |
正規SMILES |
COC=C(C(=C)O[Si](C)(C)C)C(=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)

![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)



![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)

![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)

![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)

